N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
N-[4-(Cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by:
- A quinoline-4-carboxamide core.
- A pyridin-4-yl substituent at the 2-position of the quinoline ring.
- A 4-(cyclohexylsulfamoyl)phenyl group attached to the carboxamide nitrogen.
Properties
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c32-27(24-18-26(19-14-16-28-17-15-19)30-25-9-5-4-8-23(24)25)29-20-10-12-22(13-11-20)35(33,34)31-21-6-2-1-3-7-21/h4-5,8-18,21,31H,1-3,6-7H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDGYYSHWXZKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyridine ring and the cyclohexylsulfamoyl group. Key steps may include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.
Addition of the Cyclohexylsulfamoyl Group: This can be done through a sulfonamide formation reaction, where a cyclohexylamine derivative reacts with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Functionalization at Position 4: Carboxamide Formation
The 4-carboxylic acid derivative of the quinoline is synthesized via hydrolysis of a methyl ester intermediate. Subsequent coupling with 4-(cyclohexylsulfamoyl)aniline forms the target carboxamide .
Step 1: Ester Hydrolysis
Conditions :
Step 2: Amide Coupling
Conditions :
Key Reaction Data
Critical Analysis of Reaction Pathways
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 486.59 g/mol. Its structure features a quinoline core, which is known for its biological activity, and a sulfamoyl group that enhances its interaction with biological targets.
Medicinal Chemistry
N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is primarily investigated for its potential as a therapeutic agent. Here are some key areas of focus:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that the quinoline moiety may interfere with critical cellular pathways involved in tumor growth .
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
- Enzyme Inhibition : The sulfamoyl group is known to mimic natural substrates, allowing the compound to act as an enzyme inhibitor. This property is particularly relevant in developing drugs targeting specific enzymes involved in disease processes .
Biological Studies
The compound's biological applications extend beyond direct therapeutic effects:
- Biomarker Studies : It is being explored as a tool for studying biomarkers associated with various diseases, potentially aiding in early diagnosis and treatment monitoring .
- Mechanistic Studies : Understanding how this compound interacts with cellular targets can provide insights into disease mechanisms and lead to novel therapeutic strategies .
Agrochemical Development
The compound may also find applications in agrochemistry:
- Pesticide Development : Its structural characteristics make it a candidate for developing new pesticides that target specific pests while minimizing environmental impact. The sulfonamide group is particularly useful for enhancing the efficacy of agrochemicals.
Case Study 1: Antitumor Activity Assessment
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy.
Case Study 2: Anti-inflammatory Mechanism Exploration
In another study focused on inflammatory diseases, researchers administered the compound to animal models exhibiting symptoms of inflammation. The findings indicated a marked reduction in inflammatory markers, supporting its role as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The quinoline-4-carboxamide scaffold is common among the compounds in the evidence, but substituent variations significantly alter their properties. Key comparisons include:
Key Observations:
- Sulfamoyl vs.
- Heterocyclic Substituents : The pyridin-4-yl group in the target and may improve π-π stacking interactions in biological systems, whereas thiophene () or morpholine () groups alter electronic properties.
Physicochemical Trends:
Biological Activity
N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 486.6 g/mol. The compound features a quinoline core that is substituted with a cyclohexylsulfamoyl phenyl group and a pyridine ring, which contributes to its unique biological properties .
The biological activity of this compound primarily involves interactions with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, impacting various cellular pathways:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : By binding to specific receptors, it may alter signaling pathways, which could be beneficial in treating diseases characterized by dysregulated signaling .
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) analyses suggest that the presence of bulky aryl groups enhances the anticancer activity of these compounds .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies have demonstrated that related quinoline derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is often correlated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tropicamide | Similar structure | Muscarinic receptor antagonist |
| 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | Pyrazoloquinoline derivative | Anti-inflammatory, anticancer |
| N-p-Tolylquinolin-4-carboxamide | Quinoline derivative | Antibacterial, anticancer |
The distinct combination of functional groups in this compound contributes to its diverse biological activities compared to these other compounds .
Case Studies and Research Findings
- Anticancer Study : A study evaluating various quinoline derivatives found that those with structural modifications similar to this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting potential therapeutic applications in oncology .
- Anti-inflammatory Evaluation : In vitro assays indicated that related compounds significantly reduced NO production in inflammatory models, supporting the hypothesis that modifications at specific positions on the quinoline ring enhance anti-inflammatory effects .
Q & A
Basic Research Questions
How can researchers optimize the synthetic yield of N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide?
To improve synthetic yield, consider:
- Reagent stoichiometry : Adjust molar ratios of intermediates (e.g., cyclohexylsulfamoylphenyl and pyridinylquinoline precursors) to minimize side reactions. Evidence from quinoline-4-carboxamide analogs shows that excess acetylpyridine (1.5–2.0 eq) enhances coupling efficiency .
- Solvent selection : Polar aprotic solvents like N,N-dimethylacetamide (DMA) or ethanol improve solubility and reaction homogeneity, as demonstrated in related sulfonamide-quinoline syntheses .
- Temperature control : Maintain reactions at 80–100°C for amide bond formation, balancing between kinetic favorability and thermal degradation risks .
What analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., pyridin-4-yl vs. pyridin-3-yl isomers) and assess purity. For example, quinoline-4-carboxamide derivatives show distinct aromatic proton shifts at δ 8.2–8.9 ppm .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., expected [M+1] peak) and detect fragmentation patterns (e.g., loss of cyclohexylsulfamoyl groups at ~143 Da) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or packing motifs, as applied to structurally similar quinoline-carboxylic acids .
What safety precautions are necessary during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
- Ventilation : Use fume hoods to mitigate inhalation hazards during synthesis or weighing .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
- Core modifications : Synthesize analogs with substituted pyridinyl groups (e.g., 3-pyridinyl vs. 4-pyridinyl) to assess binding affinity changes, as seen in cytochrome P450 inhibition studies .
- Functional group replacement : Replace the cyclohexylsulfamoyl moiety with alternative sulfonamides (e.g., cyclopropylmethyl-piperazine) and compare pharmacokinetic properties .
- In silico modeling : Perform docking simulations using crystallographic data from related quinoline-carboxamides to predict target interactions (e.g., kinase or receptor binding pockets) .
How should researchers resolve contradictions in solubility data across different experimental setups?
- Method standardization : Use consistent solvents (e.g., DMSO for stock solutions) and temperatures (25°C) for reproducibility. Conflicting solubility in ethanol vs. DMF may arise from solvent polarity differences .
- Advanced characterization : Apply thermal gravimetric analysis (TGA) to detect hydrate formation, which alters solubility profiles .
- Cross-validation : Compare results with HPLC-based purity assays to rule out impurities affecting solubility measurements .
What strategies mitigate crystallization challenges during scale-up?
- Antisolvent addition : Introduce non-polar solvents (e.g., hexane) to induce nucleation, as used in piperazine-carbonylphenylquinoline syntheses .
- Seeding : Add pre-characterized crystals (via XRPD) to guide crystal lattice formation .
- Temperature gradients : Slowly cool heated solutions (e.g., from 60°C to 4°C) to optimize crystal size and purity .
How can metabolic stability be assessed preclinically for this compound?
- In vitro assays : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS. The trifluoromethyl group in analogs enhances metabolic stability, providing a benchmark .
- CYP450 inhibition screening : Test against isoforms (e.g., CYP2C9, CYP3A4) using fluorogenic substrates, as demonstrated for quinoline-4-carboxamide derivatives .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions, critical for dose prediction .
Methodological Notes
- Data interpretation : Cross-reference NMR and MS data with computational predictions (e.g., ChemDraw simulations) to resolve structural ambiguities .
- Contamination control : Store the compound under inert gas (argon) at –20°C to prevent hydrolysis of the sulfamoyl group .
- Ethical compliance : Adhere to institutional guidelines for toxicity testing, particularly for Category 4 hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
